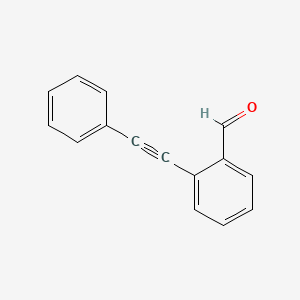
2-(Phenylethynyl)benzaldehyde
Overview
Description
2-(Phenylethynyl)benzaldehyde is an organic compound with the molecular formula C15H10O. It is characterized by the presence of a phenylethynyl group attached to the benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds
Mode of Action
It’s known that this compound is involved in the synthesis of 2,3-disubstituted naphthalenes . The reaction proceeds in the presence of a Brønsted acid under microwave irradiation . More detailed studies are required to understand the exact interaction of 2-(Phenylethynyl)benzaldehyde with its targets.
Biochemical Pathways
It’s known that this compound is used in the synthesis of 2,3-disubstituted naphthalenes , which are important in biological, pharmaceutical, and material sciences
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also known to inhibit CYP1A2 and CYP2C19 enzymes . These properties could influence the bioavailability of this compound.
Result of Action
It’s known that this compound is involved in the synthesis of 2,3-disubstituted naphthalenes , which are important in various fields of science
Action Environment
It’s known that this compound should be stored in an inert atmosphere at 2-8°C This suggests that temperature and atmospheric conditions could potentially influence the stability of this compound
Biochemical Analysis
Biochemical Properties
2-(Phenylethynyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The interaction of this compound with these enzymes can lead to the disruption of cellular antioxidation systems, thereby affecting the overall redox balance within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt the antioxidation pathways in fungal cells, leading to inhibited growth and increased sensitivity to oxidative stress . This compound’s impact on cellular redox homeostasis can also affect gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . By binding to these enzymes, this compound disrupts their normal function, leading to an accumulation of reactive oxygen species and oxidative stress within the cell . This oxidative stress can further influence gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods under controlled conditions, but its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating redox homeostasis and enhancing cellular resilience to oxidative stress . At higher doses, this compound can induce toxic effects, including significant oxidative damage and disruption of cellular functions . Threshold effects have been observed, where a specific dosage range elicits optimal biochemical responses without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in detoxifying reactive oxygen species . The presence of this compound can alter metabolic fluxes and metabolite levels, leading to changes in cellular redox balance and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The distribution of this compound within the cell can influence its accumulation and impact on cellular functions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenylethynyl)benzaldehyde can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where phenylacetylene is coupled with 2-iodobenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(Phenylethynyl)benzoic acid.
Reduction: 2-(Phenylethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Phenylethynyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Benzaldehyde: Lacks the phenylethynyl group, making it less reactive in certain synthetic applications.
2-(Phenylethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Phenylethynyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde
Uniqueness: 2-(Phenylethynyl)benzaldehyde is unique due to the presence of both the phenylethynyl and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-phenylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSQNHMKRHPAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434149 | |
| Record name | 2-(phenylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59046-72-9 | |
| Record name | 2-(phenylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59046-72-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


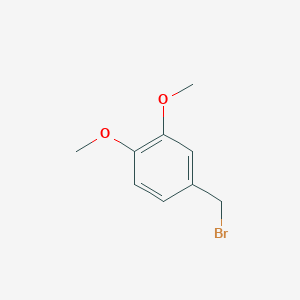
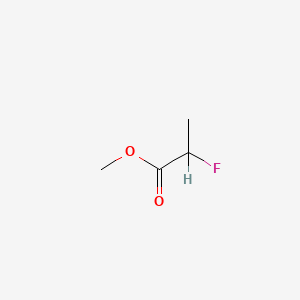
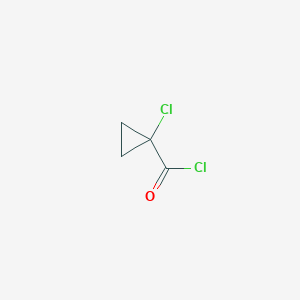
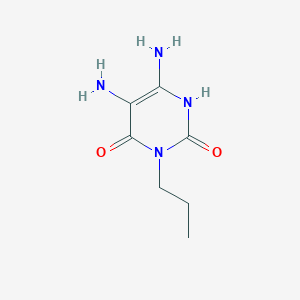

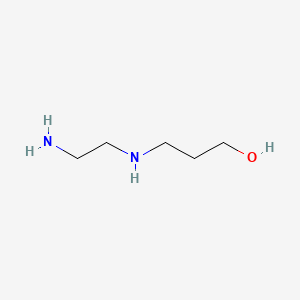
![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)
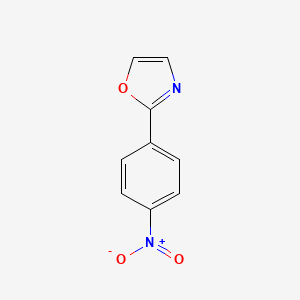
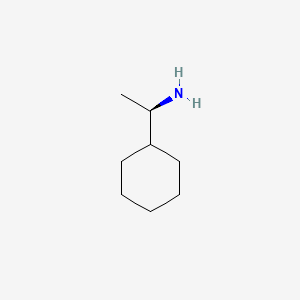

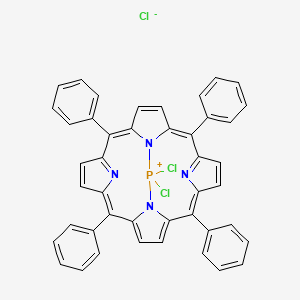
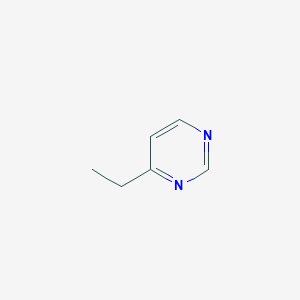
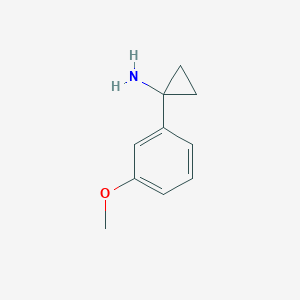
![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)
